molecular formula C6H3ClFN3 B15291668 5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole

5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole

Cat. No.: B15291668
M. Wt: 171.56 g/mol
InChI Key: LFQPUCURWMAWOC-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 7th position on the benzo[D][1,2,3]triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-fluoroaniline with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-benzo[D][1,2,3]triazole
  • 7-Fluoro-1H-benzo[D][1,2,3]triazole
  • 5-Bromo-7-fluoro-1H-benzo[D][1,2,3]triazole

Uniqueness

5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole is unique due to the presence of both chlorine and fluorine atoms on the triazole ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-4-fluoro-2H-benzotriazole

InChI

InChI=1S/C6H3ClFN3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)

InChI Key

LFQPUCURWMAWOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNN=C21)F)Cl

Origin of Product

United States

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